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Executive Summary

TNO155 is a first-in-class, potent, selective, and orally bioavailable allosteric inhibitor of the Src
homology region 2-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2, encoded
by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal
role in cell signaling.[1][4] It is a key downstream mediator of receptor tyrosine kinase (RTK)
signaling, primarily promoting the activation of the RAS-mitogen-activated protein kinase
(MAPK) pathway.[1][5][6] Due to its function as a central node in oncogenic signaling and its
role in the tumor microenvironment, SHP2 has emerged as a high-interest therapeutic target in
oncology.[1][5][6] TNO155 binds to a unique allosteric pocket on the SHP2 protein, stabilizing it
in a closed, auto-inhibited conformation. This mechanism effectively blocks its catalytic activity
and downstream signal transduction. Preclinical studies have demonstrated TNO155's ability to
inhibit cancer cell proliferation and show synergistic anti-tumor activity when combined with
inhibitors of other key oncogenic drivers like EGFR, BRAF, and KRAS G12C.[7][8][9] Early-
phase clinical trials have established a manageable safety profile and favorable
pharmacokinetic properties for TNO155, with evidence of target engagement at well-tolerated
doses.[10][11][12][13] This guide provides a comprehensive overview of TNO155, detailing its
mechanism of action, the signaling pathways it modulates, key preclinical and clinical data, and
the experimental protocols used for its characterization.

The Role of SHP2 in Cancer Signaling
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SHP2 is a ubiquitously expressed protein tyrosine phosphatase that integrates signals from
various growth factors, cytokines, and integrin receptors.[5][6] It is composed of two N-terminal
SH2 domains, a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal
tail.[4][14] Under basal conditions, the N-terminal SH2 domain binds to the PTP domain,
locking the enzyme in an auto-inhibited state.[15]

Upon activation of RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the
receptors or associated scaffolding proteins via its SH2 domains. This binding event induces a
conformational change that releases the auto-inhibition, activating SHP2's phosphatase
activity.[5][15] Activated SHP2 dephosphorylates specific substrates, which ultimately leads to
the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway for cell
proliferation, survival, and differentiation.[5][6][16] Aberrant SHP2 activation, though rarely
through direct mutation in solid tumors, is a key driver in many cancers that rely on hyperactive
RTK signaling.[6] It also plays a role in the tumor microenvironment, for instance by promoting
the polarization of immunosuppressive M2-like tumor-associated macrophages (TAMS).[5]
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Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by TNO155.
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TNO155: Mechanism of Allosteric Inhibition

TNO155 is a highly selective, allosteric inhibitor that targets SHP2 in its inactive state.[1][17]
Unlike active-site inhibitors, allosteric inhibitors bind to a remote pocket. TNO155 occupies a
tunnel-like allosteric pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and
PTP domains. This binding event locks the enzyme in its closed, auto-inhibited conformation,
preventing the conformational change required for its activation. By stabilizing the inactive
state, TNO155 effectively prevents SHP2 from participating in the signaling cascade, leading to
the suppression of downstream pathways, most notably the MAPK pathway.[1][18] This
mechanism confers high selectivity for SHP2 over other phosphatases, including the closely
related SHP1.[19]
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Caption: Conceptual mechanism of TNO155 action, locking SHP2 in an inactive state.

Quantitative Data Summary
Preclinical Potency and Bioavailability

TNO155 demonstrates potent inhibition of SHP2 in biochemical assays and downstream
pathway activity in cellular models. It also exhibits good oral bioavailability across multiple
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species.

Parameter Value Assayl/Species Reference

Biochemical Assay
SHP2 ICso 0.011 pM _ [14][20]
(Wild-Type SHP2)

KYSES520 Cellular
PERK ICso 0.008 pM [14][18]
Assay

KYSE520 5-day

Cell Proliferation 1Cso 0.100 M [14][18]
Assay

Oral Bioavailability 78% Mouse [18]
86% Rat [18]
60% Monkey [18]
Off-Target ICso

18 uM - [14][18]
(Cavl.2)
Off-Target ICso

6.9 pM - [14][18]
(VMAT)
Off-Target ICs0 (SST3) 11 pM - [14][18]

Clinical Pharmacokinetics and Pharmacodynamics
(Monotherapy)

The first-in-human trial (NCT03114319) provided key insights into the clinical profile of TNO155
as a single agent.[10][12]
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Parameter Finding Clinical Trial Reference
] Rapid, median ~1.1
Absorption (Tmax) NCT03114319 [12][13]
hours post-dose
) ~34 hours (median
Half-life (T1/2) _ NCT03114319 [12]
effective)
Near dose-
Exposure ] NCT03114319 [12]
proportional
Consistent DUSP6
Target Engagement suppression at doses NCT03114319 [11][17]
>20 mg/day
Stable Disease (20-
Best Response ) NCT03114319 [11][12]
22% of patients)
Median Duration of
4.9 - 5.6 months NCT03114319 [11][12]

SD

Clinical Efficacy (Combination Therapy)

TNO155 has shown more promising anti-tumor activity when combined with other targeted

agents, particularly KRAS G12C inhibitors.

o Key Efficacy . .
Combination Tumor Type Clinical Trial Reference
Data
TNO155 + KRAS G12C+
) ORR: 33.3%; KontRASt-01
JDQ433 (KRAS NSCLC (KRASI [21]
o DCR: 66.7% (NCT04699188)
G12C inhibitor) pre-treated)
DCR: 26.3% (all
TNO155 + .
) Advanced Solid doses); 31.6%
Spartalizumab NCT04000529 [22]
] Tumors (recommended
(anti-PD-1)
dose)
Experimental Protocols
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The characterization of TNO155 involves a series of standard and specialized assays to
determine its biochemical potency, cellular activity, and in vivo efficacy.

Biochemical SHP2 Phosphatase Activity Assay

This fluorescence-based in vitro assay directly measures the enzymatic activity of SHP2 and its
inhibition by TNO155.

o Objective: To determine the half-maximal inhibitory concentration (ICso) of TNO155 against
purified SHP2 protein.

e Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide
substrate by the SHP2 enzyme. The amount of free phosphate generated is detected using a
fluorescent dye.

o Methodology:

o Reagent Preparation: Recombinant full-length wild-type SHP2 protein is diluted in an
appropriate assay buffer. A synthetic phosphopeptide substrate and a phosphate-detecting
reagent (e.g., Malachite Green or a fluorescent equivalent) are prepared. TNO155 is
serially diluted in DMSO.

o Enzyme Activation: For wild-type SHP2, pre-incubation with an activating peptide (e.g., a
bisphosphorylated peptide from IRS-1) is required to relieve auto-inhibition.[15]

o Assay Reaction: In a 384-well plate, add the serially diluted TNO155 or DMSO vehicle
control.

o Add the activated SHP2 enzyme to each well and incubate briefly.
o Initiate the reaction by adding the phosphopeptide substrate.

o Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for
the enzymatic reaction.[15]

o Detection: Stop the reaction and add the phosphate detection reagent. Measure the
fluorescence signal using a microplate reader.
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o Data Analysis: The fluorescence signal is proportional to SHP2 activity. Plot the
percentage of inhibition against the logarithm of TNO155 concentration and fit the data to
a four-parameter logistic equation to calculate the 1Cso value.

Cell-Based Phospho-ERK (p-ERK) Western Blot Assay

This assay assesses the ability of TNO155 to inhibit SHP2 signaling within a cellular context by
measuring the phosphorylation status of ERK, a key downstream effector.[23]

o Objective: To confirm target engagement and measure the potency of TNO155 in inhibiting
the MAPK pathway in cancer cell lines.

o Methodology:

o Cell Culture: Seed a cancer cell line known to be dependent on RTK signaling (e.g.,
HCC827, KYSES20) in culture plates and allow them to adhere.

o Serum Starvation: To reduce basal signaling activity, starve the cells in serum-free media
for 12-24 hours.[23]

o Inhibitor Treatment: Pre-treat the starved cells with various concentrations of TNO155 or
DMSO vehicle for 2-4 hours.[23]

o Stimulation: Stimulate the cells with a relevant growth factor (e.g., EGF, HGF) for a short
period (e.g., 10-15 minutes) to induce RTK and MAPK pathway activation.

o Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer
supplemented with protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample
by SDS-PAGE and transfer to a PVDF membrane.

o Immunoblotting: Block the membrane and probe with primary antibodies against phospho-
ERK (p-ERK) and total ERK. A loading control like B-actin or GAPDH should also be used.
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o Detection: After incubation with appropriate HRP-conjugated secondary antibodies,
visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and

an imaging system.

o Analysis: Quantify the band intensities. The effect of TNO155 is determined by the
reduction in the p-ERK/total ERK ratio compared to the stimulated vehicle control.

Cell Proliferation Assay

This assay measures the effect of TNO155 on the viability and growth of cancer cells over

several days.

o Objective: To determine the anti-proliferative activity of TNO155 in various cancer cell lines.

o Methodology:

o Cell Seeding: Seed cancer cells in 96-well plates at a low density (e.g., 2,000-3,000
cells/well) and allow them to attach overnight.[7]

o Drug Treatment: Treat the cells with a range of concentrations of TNO155. Include a
DMSO-only control.

o Incubation: Incubate the cells for 3 to 6 days under standard cell culture conditions.[7][24]

o Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo
(measures ATP, indicating metabolically active cells) or alamarBlue (measures metabolic
activity).[7][25]

o Data Analysis: Normalize the luminescence or fluorescence readings to the DMSO control
wells. Plot the percentage of cell viability against drug concentration to determine the I1Cso

for cell growth inhibition.

In Vivo Tumor Xenograft Efficacy Study

Animal models are used to evaluate the anti-tumor efficacy of TNO155 in a living system.[7]

o Objective: To assess the ability of TNO155, alone or in combination, to inhibit tumor growth

in vivo.
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o Methodology:
o Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).

o Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HT-29, PC-9) or
patient-derived xenograft (PDX) fragments into the flanks of the mice.[7][9]

o Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200
mm3). Randomize mice into treatment groups (e.g., vehicle control, TNO155, combination
agent, TNO155 + combination agent).

o Drug Administration: Administer TNO155 and other agents via an appropriate route (e.g.,
oral gavage) according to a predetermined schedule and dose.

o Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume
(measured with calipers) regularly (e.g., twice weekly).

o Endpoint: Continue the study until tumors in the control group reach a predetermined
maximum size or for a specified duration.

o Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics
such as tumor growth inhibition (TGI) to determine efficacy. Statistical analysis (e.g.,
ANOVA) is used to compare treatment groups.
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Caption: A typical preclinical development workflow for SHP2 inhibitors like TNO155.
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Combination Strategies and Overcoming Resistance

While TNO155 has shown limited single-agent activity in clinical trials, its true potential lies in
combination therapy.[5][17] Many targeted therapies that inhibit the MAPK pathway (e.g.,
EGFR, BRAF, or KRAS inhibitors) suffer from intrinsic or acquired resistance, often driven by
feedback reactivation of the pathway via RTKs.[7][9][26]

o With KRAS G12C Inhibitors: KRAS G12C inhibitors only bind to the inactive, GDP-bound
state of the protein. By blocking upstream RTK signaling, TNO155 reduces KRAS GTP-
loading, thereby increasing the pool of inactive KRAS G12C available for inhibitor binding.[7]
It also prevents feedback reactivation of wild-type RAS isoforms, leading to a more durable
pathway inhibition.[8][9][21]

» With EGFR/BRAF Inhibitors: In cancers like BRAF V600E colorectal cancer or EGFR-mutant
NSCLC, resistance to BRAF or EGFR inhibitors is frequently mediated by EGFR-driven
feedback reactivation of the MAPK pathway.[7][26] TNO155 can block this feedback loop,
restoring or enhancing sensitivity to the primary targeted agent.[7][8][9]

o With Immunotherapy: SHP2 is a downstream effector of the PD-1 pathway in T-cells and is
involved in the maturation of immunosuppressive macrophages.[5][18] By inhibiting SHP2,
TNO155 may help reshape the tumor microenvironment to be less immunosuppressive,
providing a rationale for its combination with immune checkpoint inhibitors like anti-PD-1
antibodies.[7][8][9]

Conclusion

TNO155 is a potent and selective allosteric SHP2 inhibitor with a well-defined mechanism of
action and a favorable clinical pharmacokinetic and safety profile. Its ability to block a central
node in the RAS-MAPK signaling pathway makes it an attractive agent for treating a variety of
solid tumors. While monotherapy efficacy is modest, the true therapeutic potential of TNO155 is
being realized in combination strategies. By preventing feedback reactivation and overcoming
resistance to other targeted therapies, TNO155 represents a key component in the next
generation of combination treatments for RTK- and MAPK-driven cancers. Ongoing and future
clinical trials will continue to define its role in the oncology treatment landscape.[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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